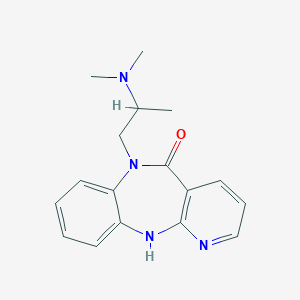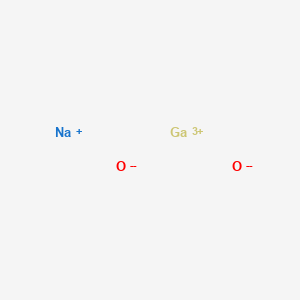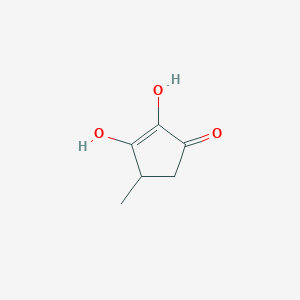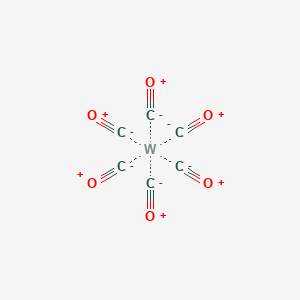
Propizepine
Übersicht
Beschreibung
Propizepin ist ein trizyklisches Antidepressivum, das in den 1970er Jahren in Frankreich zur Behandlung von Depressionen eingeführt wurde. Es ist unter den Markennamen Depressin und Vagran bekannt. Die Verbindung ist ein Benzodiazepinon-Derivat und wurde für seine antidepressiven, antihistaminischen, antianaphylaktischen, thymoanaleptischen, antiserotoninischen, krampflösenden und analgetischen Eigenschaften patentiert .
Vorbereitungsmethoden
Die Synthese von Propizepin beinhaltet die Kondensation von 2-Chlornicotinsäure mit o-Phenylendiamin, die zur Bildung eines trizyklischen Lactams führt. Diese Reaktion beinhaltet die Amidbildung und den nukleophilen aromatischen Austausch von Chlor. Das trizyklische Lactam wird dann mit 1-Chlor-2-Dimethylaminpropan behandelt, um Propizepin zu erhalten. Dieser Alkylierungsschritt verläuft oft über das Aziridinium-Ion, wobei das Anion das sekundäre oder tertiäre Kohlenstoffatom des Aziridiniumrings angreift .
Analyse Chemischer Reaktionen
Propizepin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Propizepin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Propizepin kann nukleophile Substitutionsreaktionen eingehen, bei denen verschiedene Nucleophile bestimmte Gruppen im Molekül ersetzen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Propizepin wurde auf seine verschiedenen pharmakologischen Eigenschaften untersucht. Es wurde in der Forschung verwendet, die sich auf Folgendes bezieht:
Chemie: Untersuchung der Synthese und Reaktivität trizyklischer Verbindungen.
Biologie: Untersuchung seiner Auswirkungen auf Neurotransmittersysteme und sein Potenzial als Antidepressivum.
Medizin: Erforschung seiner Verwendung bei der Behandlung von Depressionen und anderen affektiven Störungen.
Wirkmechanismus
Propizepin übt seine Wirkung aus, indem es die Wiederaufnahme von Neurotransmittern wie Serotonin und Noradrenalin hemmt, wodurch deren Spiegel im synaptischen Spalt erhöht werden. Diese Wirkung hilft, die Symptome der Depression zu lindern. Die Verbindung hat auch antihistaminische und antiserotoninische Eigenschaften, die zu ihrem gesamten pharmakologischen Profil beitragen .
Wissenschaftliche Forschungsanwendungen
Propizepine has been studied for its various pharmacological properties. It has been used in research related to:
Chemistry: Studying the synthesis and reactivity of tricyclic compounds.
Biology: Investigating its effects on neurotransmitter systems and its potential as an antidepressant.
Medicine: Exploring its use in treating depression and other mood disorders.
Wirkmechanismus
Propizepine exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The compound also has antihistaminic and antiserotonine properties, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Propizepin ähnelt anderen trizyklischen Antidepressiva wie Imipramin und Amitriptylin. Es ist einzigartig in seiner spezifischen chemischen Struktur und seinen pharmakologischen Eigenschaften. Ähnliche Verbindungen umfassen:
Imipramin: Ein weiteres trizyklisches Antidepressivum mit einer anderen zentralen Ringstickstoffposition.
Amitriptylin: Ein trizyklisches Antidepressivum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Propazepin: Manchmal mit Propizepin verwechselt, aber mit einer anderen zentralen Ringstickstoffposition.
Propizepin zeichnet sich durch seine einzigartige Kombination aus antidepressiven, antihistaminischen und antiserotoninischen Eigenschaften aus .
Eigenschaften
IUPAC Name |
6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16/h4-10,12H,11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBETLXDPBWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14559-79-6 (hydrochloride) | |
| Record name | Propizepine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20864247 | |
| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-12-7 | |
| Record name | Propizepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10321-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propizepine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propizepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09B57945V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)



![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)







